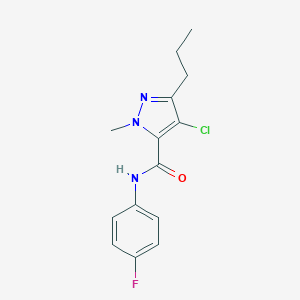
4-chloro-N-(4-fluorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(4-fluorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of pyrazole carboxamides. It is a potent and selective inhibitor of the protein kinase C theta (PKCθ) enzyme. PKCθ is a crucial regulator of T-cell activation, and its inhibition has shown promising results in the treatment of autoimmune diseases and transplant rejection.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-fluorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide involves the inhibition of the PKCθ enzyme. PKCθ is a crucial regulator of T-cell activation, and its inhibition leads to the suppression of T-cell activation and cytokine production. The compound selectively inhibits PKCθ over other isoforms of PKC, which makes it a promising therapeutic agent for autoimmune diseases and transplant rejection.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(4-fluorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide have been extensively studied. The compound has been shown to inhibit the activation of T-cells and reduce the production of pro-inflammatory cytokines, such as interleukin-2 and interferon-gamma. It has also been shown to reduce the infiltration of immune cells into the affected tissues in animal models of autoimmune diseases. The compound has a good safety profile and does not cause significant toxicity in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 4-chloro-N-(4-fluorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide in lab experiments are its high selectivity for PKCθ, its potency in inhibiting T-cell activation, and its good safety profile. The compound can be used in various animal models of autoimmune diseases and transplant rejection to study its efficacy and mechanism of action. However, the limitations of using this compound in lab experiments are its high cost and the need for specialized equipment and expertise for its synthesis and purification.
Future Directions
The future directions for research on 4-chloro-N-(4-fluorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide include:
1. Clinical trials to test the efficacy and safety of the compound in humans with autoimmune diseases and transplant rejection.
2. Development of more potent and selective inhibitors of PKCθ for the treatment of autoimmune diseases and transplant rejection.
3. Studies to investigate the long-term effects of the compound on the immune system and other physiological processes.
4. Investigation of the role of PKCθ in other diseases, such as cancer and infectious diseases, and the potential use of PKCθ inhibitors in their treatment.
5. Development of new methods for the synthesis and purification of the compound to reduce its cost and increase its availability for research and clinical use.
Conclusion:
In conclusion, 4-chloro-N-(4-fluorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is a promising therapeutic agent for the treatment of autoimmune diseases and transplant rejection. Its selective inhibition of PKCθ and its ability to suppress T-cell activation make it a potential alternative to current immunosuppressive therapies. Further research is needed to fully understand the mechanism of action and long-term effects of the compound and to develop more potent and selective inhibitors of PKCθ.
Synthesis Methods
The synthesis of 4-chloro-N-(4-fluorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 4-fluoroaniline in the presence of triethylamine and dimethylformamide. The resulting intermediate is then reacted with 1-methyl-3-propyl-1H-pyrazol-5-amine in the presence of acetic anhydride and pyridine to yield the final product. The synthesis of this compound has been reported in several research articles, and the yield and purity of the product have been optimized.
Scientific Research Applications
4-chloro-N-(4-fluorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activation of T-cells, which play a crucial role in the pathogenesis of autoimmune diseases and transplant rejection. The compound has been tested in various animal models of autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and type 1 diabetes, and has shown promising results in reducing the severity of the diseases. It has also been tested in preclinical models of transplant rejection and has shown efficacy in preventing graft rejection.
properties
Product Name |
4-chloro-N-(4-fluorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide |
|---|---|
Molecular Formula |
C14H15ClFN3O |
Molecular Weight |
295.74 g/mol |
IUPAC Name |
4-chloro-N-(4-fluorophenyl)-2-methyl-5-propylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H15ClFN3O/c1-3-4-11-12(15)13(19(2)18-11)14(20)17-10-7-5-9(16)6-8-10/h5-8H,3-4H2,1-2H3,(H,17,20) |
InChI Key |
LJMXHJSUXDRHIG-UHFFFAOYSA-N |
SMILES |
CCCC1=NN(C(=C1Cl)C(=O)NC2=CC=C(C=C2)F)C |
Canonical SMILES |
CCCC1=NN(C(=C1Cl)C(=O)NC2=CC=C(C=C2)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287562.png)
![3-(2-methylbenzyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287564.png)
![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287565.png)
![[3-(2-Methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2-naphthyl ether](/img/structure/B287566.png)
![6-(3,4-Dimethoxybenzyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287568.png)
![Methyl 4-{[3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}phenyl ether](/img/structure/B287569.png)
![6-(2-Chlorobenzyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287570.png)